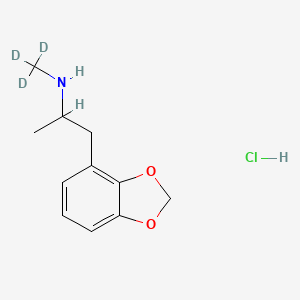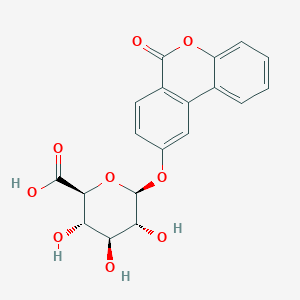
Isourolithin B Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isourolithin B Glucuronide is a metabolite derived from the natural polyphenolic antioxidants ellagic acid and ellagitannins. These antioxidants are found in various foods, including pomegranates, berries, and nuts. This compound is produced through the action of gut microbiota and is known for its potential health benefits, including anti-inflammatory and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isourolithin B Glucuronide involves the glucuronidation of isourolithin B. This process can be achieved using methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide as a glucuronidation agent. The reaction typically occurs under mild conditions, with the use of organic solvents such as ethyl acetate and water for partitioning .
Industrial Production Methods: Industrial production of this compound is not yet widely established due to the complexity of the synthesis and the need for regioselective glucuronidation. Current methods focus on optimizing the yield and purity of the compound through advanced synthetic techniques and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Isourolithin B Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study glucuronidation reactions and phase II metabolism.
Biology: Investigated for its role in modulating gut microbiota and its impact on health.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. .
Industry: Potential use in the development of functional foods and nutraceuticals due to its health benefits.
Mécanisme D'action
The mechanism of action of Isourolithin B Glucuronide involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Pathways Involved: The compound modulates the NF-κB and MAPK signaling pathways, leading to reduced inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
- Urolithin A Glucuronide
- Isourolithin A Glucuronide
- Urolithin B Glucuronide
Comparison: Isourolithin B Glucuronide is unique due to its specific glucuronidation pattern, which influences its bioavailability and biological activity. Compared to other urolithin glucuronides, it has shown distinct anti-inflammatory and antioxidant properties, making it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C19H16O9 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxobenzo[c]chromen-9-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O9/c20-13-14(21)16(17(23)24)28-19(15(13)22)26-8-5-6-10-11(7-8)9-3-1-2-4-12(9)27-18(10)25/h1-7,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19+/m0/s1 |
Clé InChI |
CPDKKEIVKAOYTF-KSPMYQCISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)O2 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



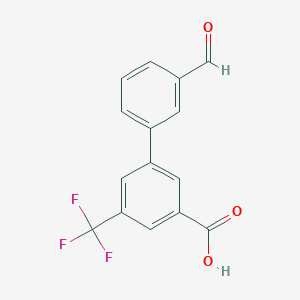
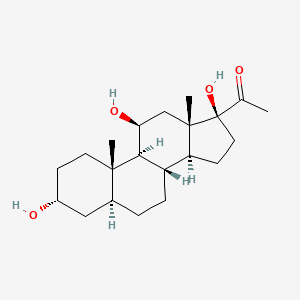
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
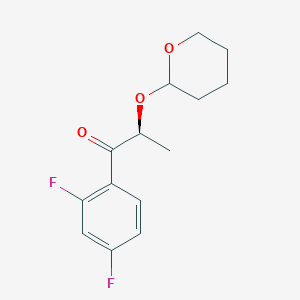
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
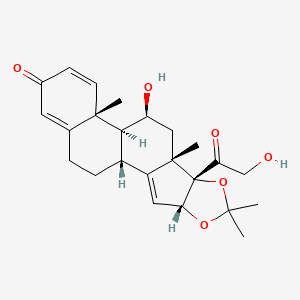
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
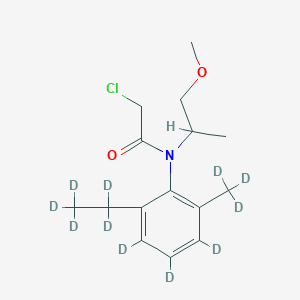
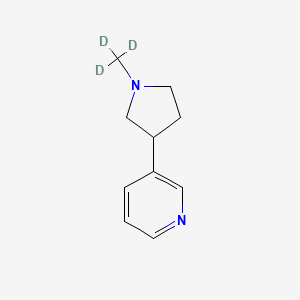
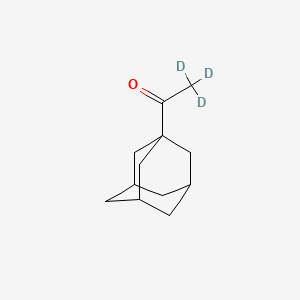
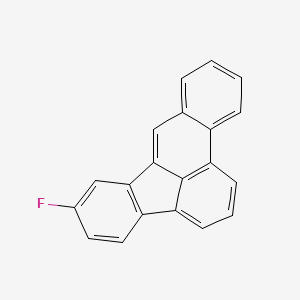
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
